4-Bromobenzyl alcohol

描述

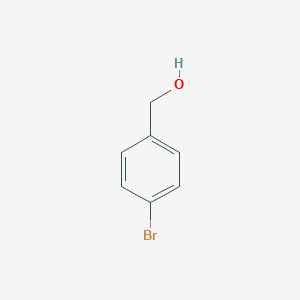

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-bromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDDBHYQWFOITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236276 | |

| Record name | 4-Bromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-75-6 | |

| Record name | 4-Bromobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Para-Bromobenzyl Alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Bromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Bromobenzyl Alcohol

Established Synthetic Pathways for 4-Bromobenzyl Alcohol

The synthesis of this compound, a key intermediate in the production of pharmaceuticals and other fine chemicals, can be achieved through several established chemical routes. cymitquimica.comguidechem.com These methods primarily involve the reduction of corresponding benzoic acid derivatives, direct functionalization of benzyl (B1604629) alcohol, or disproportionation reactions.

Reduction of 4-Bromobenzoic Acid and Derivatives

A principal and widely utilized strategy for preparing this compound is the reduction of 4-bromobenzoic acid and its various derivatives, such as esters and acid chlorides. This transformation targets the carbonyl group of the carboxylic acid or its derivative, converting it to a primary alcohol.

Borane (B79455) complexes are highly effective and selective reagents for the reduction of carboxylic acids to alcohols. organic-chemistry.org Borane-tetrahydrofuran (BH₃·THF) and borane-dimethyl sulfide (B99878) (BMS) are commonly employed for this purpose. The reaction with 4-bromobenzoic acid proceeds via the formation of a tetrahedral intermediate after the nucleophilic attack of the borane on the carbonyl carbon. A subsequent workup, typically with an acid, liberates the final product, this compound. Research has demonstrated that using a 4:1 molar ratio of borane to 4-bromobenzoic acid at room temperature for 12 hours can yield up to 95% of the desired alcohol. chemicalbook.com

A study reported a high-yielding synthesis where 4-bromobenzoic acid was treated with 4,4,5,5-tetramethyl- chemicalbook.comsigmaaldrich.com-dioxaboralane for 12 hours at 20°C under an inert atmosphere, followed by hydrolysis with silica (B1680970) gel in methanol (B129727) at 50°C, resulting in a 93% yield of this compound. chemicalbook.com

Table 1: Borane-mediated Reduction of 4-Bromobenzoic Acid

| Reagent System | Conditions | Yield (%) |

| Borane-tetrahydrofuran (BH₃·THF) | Inert atmosphere, 20°C, 12 h | 93-95 |

This table summarizes the yield of this compound obtained through borane-mediated reduction of 4-bromobenzoic acid under specific reaction conditions.

Beyond borane reagents, other reductive systems can effectively convert 4-bromobenzoic acid and its derivatives to this compound. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, although it is less selective than borane and can also reduce the aryl bromide, which is generally not desired. researchgate.net

Sodium borohydride (B1222165) (NaBH₄), typically unreactive towards carboxylic acids under ambient conditions, can be activated by additives to facilitate the reduction. sci-hub.seresearchgate.net For instance, a combination of sodium borohydride and bromine (NaBH₄–Br₂) in refluxing tetrahydrofuran (B95107) (THF) has been developed as a convenient method for the direct reduction of benzoic acids to their corresponding alcohols with satisfactory yields. sci-hub.se Another approach involves the in-situ conversion of the carboxylic acid to a more reactive species. For example, treatment with ethyl chloroformate in the presence of a base, followed by reduction with sodium borohydride, can produce the alcohol. google.com

The reduction of 4-bromobenzoyl chloride, prepared from 4-bromobenzoic acid and a chlorinating agent like phosphorus pentachloride, with a mild reducing agent such as sodium borohydride also provides a viable route to this compound. prepchem.comontosight.ai Polymethylhydrosiloxane (PMHS) has also been reported as an inexpensive and effective reducing agent for this conversion, showcasing the reduction of the carboxylic acid group over the aryl bromide. gelest.com

Table 2: Alternative Reductive Systems for 4-Bromobenzoic Acid Derivatives

| Starting Material | Reagent System | Conditions | Yield (%) |

| 4-Bromobenzoic Acid | NaBH₄–Br₂ | Refluxing THF | 60.6–90.1 sci-hub.se |

| 4-Bromobenzoic Acid | 1. Ethyl Chloroformate, Dimethylbenzylamine2. NaBH₄, TEBA | 1. 0-20°C, Diethyl ether2. 20°C, Water/Diethyl ether | Not specified google.com |

| 4-Bromobenzoyl Chloride | NaBH₄ | Isopropanol (B130326), ice bath | Not specified researchgate.net |

| 4-Bromobenzoic Acid | Polymethylhydrosiloxane (PMHS) | Not specified | Not specified gelest.com |

This table presents various alternative methods for the reduction of 4-bromobenzoic acid and its derivatives to this compound, highlighting the reagents and resulting yields.

Direct Bromination of Benzyl Alcohol Derivatives

The direct bromination of benzyl alcohol to selectively produce this compound is a challenging transformation due to the activating nature of the hydroxyl group, which can lead to multiple bromination products or oxidation of the alcohol. However, methods for the synthesis of benzyl bromide compounds from benzyl alcohol using reagents like phosphorus tribromide have been documented. google.com The direct bromination of the aromatic ring of benzyl alcohol is not a commonly employed or efficient method for the specific synthesis of the 4-bromo isomer due to issues with selectivity and potential side reactions. dtu.dk

Cannizzaro Reaction and Related Disproportionation Pathways

The Cannizzaro reaction provides a pathway to this compound starting from 4-bromobenzaldehyde (B125591). In the presence of a strong base, such as sodium hydroxide, 4-bromobenzaldehyde, which lacks α-hydrogens, undergoes a disproportionation reaction. quora.com In this process, one molecule of the aldehyde is oxidized to the corresponding carboxylic acid (4-bromobenzoic acid), while another molecule is reduced to the primary alcohol (this compound). quora.comrsc.org This method inherently produces a mixture of two products that must be separated.

A related process involves the TiO₂-mediated photoreduction of 4-bromobenzaldehyde in ethanol (B145695), which can also yield this compound. Furthermore, in the presence of certain iron complexes and dioxygen, 4-bromobenzaldehyde can be converted to a mixture of 4-bromobenzoic acid and this compound. acs.org

Table 3: Synthesis of this compound via Disproportionation of 4-Bromobenzaldehyde

| Reagent/Condition | Products |

| Sodium Hydroxide (NaOH) | This compound and 4-Bromobenzoic acid quora.com |

| TiO₂/hν, Ethanol | This compound |

| Iron(II) α-hydroxy acid complex, O₂ | This compound (40%) and 4-Bromobenzoic acid (85%) acs.org |

This table outlines different methods that lead to the formation of this compound through the disproportionation or reduction of 4-bromobenzaldehyde.

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient approach to complex molecules and can be adapted for the synthesis of derivatives involving this compound. researchgate.netrug.nl While not a direct synthesis of this compound itself, this compound is a crucial building block in various MCRs. sigmaaldrich.com

For example, this compound has been utilized in a four-component reaction with a diazoacetate, phenylpropiolaldehyde, and 4-hydroxycoumarin (B602359), catalyzed by Rh₂(OAc)₄, to produce functionalized 4-hydroxycoumarin derivatives. researchgate.net Similarly, it has been employed in palladium-catalyzed four-component reactions with diazoesters, indoles, and aldehydes to generate complex products with high efficiency and stereocontrol. researchgate.net The Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is another powerful MCR where derivatives of this compound or the aldehyde precursor can be incorporated to synthesize complex peptidomimetic structures. nih.govtcichemicals.comresearchgate.net

These strategies highlight the utility of this compound as a versatile synthon in advanced organic synthesis for the rapid construction of molecular diversity.

Novel and Emerging Synthetic Approaches

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of this compound. These approaches aim to overcome the limitations of traditional methods, such as the use of stoichiometric and often hazardous reducing agents.

Catalytic Hydrogenation and Transfer Hydrogenation Methods

Catalytic hydrogenation and transfer hydrogenation are pivotal techniques for the reduction of 4-bromobenzaldehyde to this compound. These methods are favored for their high efficiency and selectivity.

Catalytic Hydrogenation: This process typically involves the use of molecular hydrogen (H₂) as the reducing agent in the presence of a metal catalyst. While effective, a notable challenge in the hydrogenation of 4-bromobenzaldehyde is the potential for de-bromination, where the bromine atom is undesirably removed from the aromatic ring. mdpi.com Research has shown that a magnetic palladium catalyst can selectively reduce the aldehyde group, although some de-bromination can still occur. mdpi.com

Transfer Hydrogenation (TH): This method utilizes a hydrogen donor molecule instead of gaseous hydrogen, offering a safer and often more practical alternative. Various hydrogen donors have been successfully employed, including ammonium (B1175870) formate (B1220265) (HCOONH₄) and alcohols like isopropanol and methanol. scispace.comliverpool.ac.uk

Ruthenium and iridium-based catalysts have demonstrated remarkable activity and selectivity in the transfer hydrogenation of 4-bromobenzaldehyde. For instance, RuCl(CNNPh)(PP) pincer complexes have been shown to effectively catalyze the reduction using ammonium formate, achieving high yields of this compound. scispace.com Similarly, cyclometalated iridium(III) complexes have been successfully used, showcasing excellent yields. bohrium.com A highly efficient rhodium complex has also been reported for transfer hydrogenation using methanol as both the hydrogen source and solvent, achieving a 97% yield at 30°C in just one hour. liverpool.ac.uk

The choice of catalyst and reaction conditions plays a crucial role in the outcome of the reaction. For example, a study using cis-[RuCl₂(ampy)(PP)] complexes with 2-propanol as the hydrogen donor achieved a greater than 97% yield of this compound in 30 minutes. unito.it

| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| RuCl(CNNPh)(PP) pincer complex | HCOONH₄ | Toluene/Water | 90 | 10-24 h | 97-98 | scispace.com |

| Cyclometalated Iridium(III) complex | Not specified | Not specified | Not specified | Not specified | Excellent | bohrium.com |

| Cyclometalated Rhodium complex | Methanol | Methanol | 30 | 1 h | 97 | liverpool.ac.uk |

| cis-[RuCl₂(ampy)(dppb)] | 2-Propanol | 2-Propanol | 82 | 30 min | >97 | unito.it |

Photoreduction Mechanisms of 4-Bromobenzaldehyde Precursors

Photoreduction offers a distinct approach to synthesizing this compound, utilizing light energy to drive the chemical transformation. The mechanism of this process, particularly when catalyzed by titanium dioxide (TiO₂), has been the subject of theoretical investigations. rsc.orgrsc.orgnih.gov

Density functional theory (DFT) calculations have revealed that the solvent plays a critical role in determining the reaction's selectivity. rsc.orgrsc.orgnih.gov When ethanol is used as the solvent, the photoreduction of 4-bromobenzaldehyde selectively yields this compound. rsc.orgrsc.orgnih.gov This is attributed to ethanol's ability to act as a good proton donor, which favors the reduction of the carbonyl group. rsc.orgrsc.org

In contrast, when the reaction is carried out in acetonitrile (B52724), a solvent that is not a good proton donor, the preferred reaction pathway is debromination, leading to the formation of benzaldehyde (B42025). rsc.orgrsc.orgnih.gov These theoretical findings align with experimental observations. rsc.org The TiO₂ catalyst, upon illumination, generates photoelectrons that initiate the reduction process. rsc.orgrsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to develop more environmentally benign and sustainable processes. This includes the use of alternative solvents, biocatalysis, and energy-efficient techniques like microwave-assisted synthesis.

Conducting reactions without a solvent or in greener alternatives significantly reduces the environmental impact of chemical processes. nsf.gov Solvent-free mechanochemical methods have been explored for nucleophilic substitution reactions involving this compound, demonstrating the potential to enhance reactivity and utilize weaker, safer bases. nsf.govrsc.org

In other approaches, the oxidation of benzyl alcohol and its derivatives, including this compound, has been successfully carried out under solvent-free conditions using nano-structured ZnO as a catalyst, achieving high conversion rates in short reaction times. iau.ir Water is also being investigated as a green solvent for oxidation reactions of alcohols, with nanomagnetic Fe₃O₄ catalysts showing promise. researchgate.net

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions. Alcohol dehydrogenases (ADHs) are a key class of enzymes used in the synthesis of alcohols. mdpi.com These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. mdpi.com

Recent discoveries of novel bacterial alcohol oxidases (AAOs) have expanded the biocatalytic toolbox. biorxiv.orgnih.govnih.govbiorxiv.org Some of these enzymes, such as SdAAO, have shown a preference for oxidizing aromatic primary alcohols, including this compound. nih.govnih.govbiorxiv.org The activity of these enzymes can be influenced by substituents on the aromatic ring. nih.govbiorxiv.org For example, SdAAO exhibits higher relative activity towards benzylic alcohols with electron-withdrawing groups. nih.govbiorxiv.org

Chemoenzymatic one-pot processes are also being developed, combining the advantages of both chemical and biological catalysts. For instance, a laccase/TEMPO system has been used for the oxidation of benzyl alcohols, which can then be used in subsequent reactions. mdpi.com

| Enzyme | Source | Relative Activity (%) | Key Finding | Reference |

|---|---|---|---|---|

| SdAAO | Bacterial | 119 | Preferentially oxidizes aromatic primary alcohols. | nih.govbiorxiv.org |

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant reductions in reaction times and often leading to higher yields and purer products compared to conventional heating methods. arkat-usa.orgresearchgate.netthepharmajournal.com This technique utilizes microwave energy to directly and efficiently heat the reaction mixture. researchgate.net

While specific examples of the direct microwave-assisted synthesis of this compound from its aldehyde precursor are not extensively detailed in the provided context, the technology has been widely applied to the synthesis of various derivatives and related heterocyclic compounds. arkat-usa.orgthepharmajournal.comsemanticscholar.org For instance, microwave irradiation has been used in the synthesis of scispace.comrsc.orgoxazine derivatives and 1,2,4-triazole (B32235) derivatives, demonstrating the speed and efficiency of this method. arkat-usa.orgthepharmajournal.com The synthesis of ZIF-9@xGO composites, which have applications in the electro-oxidation of benzyl alcohol derivatives including this compound, has also been achieved using microwave assistance. rsc.org

Ultrasonic-Assisted Reactions

The application of ultrasonic irradiation offers a significant enhancement to the synthesis of this compound, primarily by accelerating the reduction of 4-bromobenzaldehyde. This technique, known as sonochemistry, can lead to higher yields and shorter reaction times compared to conventional methods. nih.govresearchgate.net The underlying principle involves acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid medium. This process generates localized hotspots with extreme temperatures and pressures, which enhances mass transfer and accelerates chemical reactions. nih.gov

In the context of this compound synthesis, ultrasonic assistance has been effectively demonstrated in the reduction of 4-bromobenzaldehyde using sodium borohydride (NaBH₄). orientjchem.orgresearchgate.net For instance, studies have shown that conducting this reduction under ultrasonic irradiation (e.g., at 20-40 kHz) can dramatically decrease the reaction time. orientjchem.orgresearchgate.net One comparative study highlighted that while a conventional stirred reaction might take several hours to achieve a moderate yield, an ultrasonically promoted reaction can reach a high yield in a fraction of that time. orientjchem.org The enhanced reaction rate is attributed to the improved dispersion of the solid NaBH₄ and the disruption of the interfacial layer between the reactants.

A plausible mechanism for the enhanced efficiency involves the in-situ formation of a more reactive reducing species, such as a benzoate-borane complex, when additives like sodium benzoate (B1203000) are used in conjunction with NaBH₄ under ultrasonic conditions. orientjchem.org This approach has been shown to be highly chemoselective, favoring the reduction of aldehydes over ketones. orientjchem.org

Below is a representative table illustrating the advantages of ultrasonic assistance in the synthesis of this compound.

Table 1: Comparison of Conventional and Ultrasonic-Assisted Reduction of 4-Bromobenzaldehyde This table is interactive. Users can sort data by clicking on the column headers.

| Method | Reducing System | Solvent | Time | Yield of this compound (%) |

|---|---|---|---|---|

| Conventional Stirring | NaBH₄ | Methanol | 2 h | ~75 |

| Ultrasonic Irradiation | NaBH₄ | Water | 60 min | 90 |

| Ultrasonic Irradiation | NaBH₄ / PhCO₂Na | Water | 60 min | 90 |

Reaction Kinetics and Mechanistic Elucidation in this compound Formation

A thorough understanding of the reaction kinetics and the underlying mechanism is fundamental for optimizing the synthesis of this compound. This involves studying the rate of the reaction and delineating the precise sequence of steps that transform reactants into the final product.

The rate law for the formation of this compound, commonly via the reduction of 4-bromobenzaldehyde, expresses the relationship between the reaction rate and the concentrations of the reactants. For reductions utilizing hydride donors like sodium borohydride, the rate law is typically determined to be first-order with respect to both the aldehyde and the borohydride. masterorganicchemistry.com

Rate = k[4-Bromobenzaldehyde][NaBH₄]

The rate constant, k, is experimentally determined by tracking the concentration changes of reactants or products over time, often employing spectroscopic techniques. By performing the reaction at various temperatures, the activation energy (Ea) can be derived from the Arrhenius equation, providing insight into the reaction's energy barrier. The electron-withdrawing nature of the bromine substituent in the para position of 4-bromobenzaldehyde influences the electrophilicity of the carbonyl carbon, thereby affecting the activation energy and reaction rate. nih.gov An experimental activation energy for the hydroboration of 4-bromobenzaldehyde has been determined to be approximately 14.3 kcal/mol. osti.gov

Table 2: Illustrative Activation Parameters for the Reduction of 4-Bromobenzaldehyde This table is interactive. Users can sort data by clicking on the column headers.

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 14.3 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 18.7 | kcal/mol |

Kinetic isotope effects (KIEs) serve as a powerful tool for probing the transition state of a chemical reaction. acs.org By substituting an atom with one of its heavier isotopes, such as replacing hydrogen with deuterium (B1214612) in the reducing agent (e.g., using sodium borodeuteride, NaBD₄), any resulting change in the reaction rate can provide valuable information about the rate-determining step. wikipedia.orgacs.org

In the reduction of 4-bromobenzaldehyde, a significant primary KIE (kH/kD > 1) would be anticipated if the transfer of the hydride from the borohydride to the carbonyl carbon is the rate-limiting step. copernicus.org This would signify that the C-H bond is being formed in the transition state. The magnitude of the KIE can further elucidate the geometry of the transition state. For the reduction of aromatic aldehydes, the transition state is often proposed to be product-like, with a developing negative charge on the carbonyl carbon. nih.gov Studies on similar systems have shown that electron-withdrawing substituents, like the bromo group, can facilitate the reaction. nih.gov

Computational chemistry, particularly with methods like Density Functional Theory (DFT), has become instrumental in elucidating the intricate details of reaction mechanisms. rsc.orgrsc.orgcityu.edu.hkrsc.org These theoretical studies allow for the modeling of reaction pathways for the formation of this compound, providing insights into the energies of reactants, intermediates, transition states, and products. rsc.orgrsc.orgcityu.edu.hkrsc.org

For the reduction of 4-bromobenzaldehyde, computational models can map out the potential energy surface of the reaction. rsc.orgrsc.orgcityu.edu.hkrsc.org For instance, in the photoreduction of 4-bromobenzaldehyde on a TiO₂ surface, DFT calculations have shown that in a proton-donating solvent like ethanol, the carbonyl reduction to form this compound is both thermodynamically and kinetically favored over debromination. rsc.orgrsc.orgcityu.edu.hkrsc.org The calculated free energy barrier for the formation of this compound in ethanol is significantly lower than the competing debromination pathway. rsc.org

Furthermore, computational studies can explore the influence of different catalysts and reaction conditions. For example, DFT calculations have been used to understand the chloroboration of substituted benzaldehydes, including p-bromobenzaldehyde, showing that the reaction proceeds through a zwitterionic intermediate and a four-membered ring transition state. rsc.org The calculated energy barrier for the p-bromo substituted benzaldehyde was found to be slightly higher than that for the parent benzaldehyde. rsc.org These computational insights are invaluable for validating experimental observations and for the rational design of more efficient synthetic routes.

Advanced Spectroscopic and Structural Characterization of 4 Bromobenzyl Alcohol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 4-bromobenzyl alcohol, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound provides valuable insights into its structure. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as two distinct doublets. The protons ortho to the bromomethyl group (H-2 and H-6) and the protons meta to this group (H-3 and H-5) are chemically non-equivalent, leading to separate signals.

A study reported the following ¹H NMR data for this compound in CDCl₃ at 400 MHz: the protons at positions 2 and 6 of the benzene (B151609) ring resonate as a doublet at δ 7.51-7.49 ppm with a coupling constant (J) of 8.0 Hz. rsc.org The protons at positions 3 and 5 appear as a doublet at δ 7.27-7.26 ppm with a J value of 8.8 Hz. rsc.org The methylene (B1212753) protons of the -CH₂OH group show a singlet at δ 4.68 ppm, and the hydroxyl proton gives a singlet at δ 1.27 ppm. rsc.org

¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 | 7.51-7.49 | Doublet | 8.0 |

| H-3, H-5 | 7.27-7.26 | Doublet | 8.8 |

| -CH₂- | 4.68 | Singlet | N/A |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of this compound. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.

For this compound, the reported ¹³C NMR data reveals distinct signals for the aromatic and aliphatic carbons. chegg.com The carbon atom attached to the bromine (C-4) typically resonates at a lower field due to the deshielding effect of the halogen. The carbons ortho and meta to the bromine atom also show characteristic chemical shifts. The benzylic carbon of the -CH₂OH group appears in the aliphatic region of the spectrum.

Reported ¹³C NMR data includes chemical shifts at δ 64.7, 121.6, 128.8, 131.8, and 139.9 ppm. chegg.com These correspond to the different carbon atoms within the molecule.

¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| -CH₂OH | 64.7 |

| C-4 (C-Br) | 121.6 |

| C-2, C-6 | 128.8 |

| C-3, C-5 | 131.8 |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the connectivity of atoms in complex molecules, including derivatives of this compound.

For instance, in the structural characterization of a derivative, (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol, 2D NMR spectroscopy was instrumental. mdpi.com An HMBC experiment can reveal long-range correlations between protons and carbons, which was used to confirm the S-alkylation of a precursor molecule by observing the correlation between the methylene protons and the carbon atoms of the triazole ring. mdpi.com Similarly, COSY experiments establish proton-proton couplings, and HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the complete structural assignment of such complex derivatives. mdpi.comresearchgate.net

Vibrational Spectroscopy (IR and Raman)

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. biosynth.comfishersci.ca A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears in the 2850-2960 cm⁻¹ range.

The C-Br stretching vibration gives rise to a characteristic absorption in the lower frequency region of the spectrum. The spectrum also shows bands corresponding to C=C stretching vibrations within the aromatic ring at approximately 1600 cm⁻¹ and 1485 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations of the substituted benzene ring also provide structural information. The FT-IR spectrum of Fe₃O₄@Al₂O₃ nanoparticles, used as a catalyst for the oxidation of this compound, showed characteristic bands for the material, including Fe-O bands around 460 and 540 cm⁻¹ and a bending mode of adsorbed water molecules around 1625 cm⁻¹. researchgate.net

Key FT-IR Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3200-3600 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=C Aromatic Stretch | ~1600, ~1485 |

Raman spectroscopy provides complementary information to FT-IR. thermofisher.comdrugbank.com The Raman spectrum of this compound is particularly useful for observing vibrations that are weak or absent in the IR spectrum, such as the symmetric vibrations of the benzene ring. The C-Br stretching vibration is also typically strong and easily identifiable in the Raman spectrum. The analysis of the Raman spectrum aids in a more complete vibrational assignment and structural confirmation of the molecule.

Theoretical Vibrational Spectra Construction

Theoretical calculations are instrumental in understanding the vibrational modes of molecules like this compound. Computational methods, particularly Density Functional Theory (DFT), are employed to model the molecule's geometric structure and to construct a theoretical vibrational spectrum. researchgate.net These calculations predict the frequencies and intensities of infrared (IR) and Raman bands, which can then be compared with experimental spectra. This comparison allows for a more precise assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending of C-H, O-H, C-O, and C-Br bonds. For instance, DFT calculations on related structures like 4-bromobenzyl acetate (B1210297) have been used to analyze its electronic structure, which is foundational for understanding its vibrational properties. smolecule.com The optimization of the molecular structure in the gaseous phase using DFT at levels like B3LYP/6-311++G(d,p) provides a reliable basis for comparison with experimentally determined structures. researchgate.net

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structural features of this compound through fragmentation analysis. guidechem.comnih.gov Depending on the ionization method used, different and complementary information can be obtained.

Electron Ionization Mass Spectrometry (EI-MS) is a widely used technique for the analysis of volatile compounds like this compound. In this method, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum provides a unique fingerprint of the compound.

The EI-MS spectrum of this compound exhibits a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) at m/z 186 and 188, respectively. nih.govnist.govmassbank.eu This isotopic pattern is due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. The fragmentation pattern is also highly informative. The most abundant peak, or base peak, is typically observed at m/z 107, corresponding to the loss of the bromine atom to form the hydroxymethylbenzyl cation ([M-Br]⁺). nih.govmassbank.eu Other significant fragments include the tropylium-like ion at m/z 79 and the phenyl cation at m/z 77. nih.govmassbank.eu This fragmentation data provides unequivocal confirmation of the compound's structure.

A study on related N-bromobenzyl-substituted halides demonstrated the utility of EI-MS, noting that while preionization reactions can occur, the resulting fragmentation pathways can be systematically analyzed to confirm the structure. nih.gov

Table 1: Prominent Peaks in the Electron Ionization Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 188 | 70.94% | [C₇H₇⁸¹BrO]⁺ |

| 186 | 73.22% | [C₇H₇⁷⁹BrO]⁺ |

| 107 | 99.99% | [C₇H₇O]⁺ |

| 79 | 83.95% | [C₆H₅]⁺ (from loss of CO) |

| 77 | 34.00% | [C₆H₅]⁺ |

Data sourced from PubChem and MassBank. nih.govmassbank.eu

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that is particularly useful for analyzing less volatile or thermally fragile molecules, often in solution. Unlike EI-MS, ESI-MS typically imparts less energy to the molecule, resulting in minimal fragmentation and often showing the protonated molecule [M+H]⁺ or other adducts.

For derivatives of this compound, ESI-MS is used to validate the molecular weight by identifying peaks corresponding to adducts like [M+H]⁺. High-resolution mass spectrometry with electrospray ionization (HRMS-ESI) has been effectively used to monitor the oxidation of this compound to its corresponding aldehyde, confirming the reaction progress and product identity with high accuracy. rsc.org A comparative study on related bromobenzyl compounds highlighted that ESI-MS provides clear molecular ion information without the degradation reactions that can be characteristic of EI-MS, making the two techniques complementary. nih.gov

X-ray Crystallography and Solid-State Structure Analysis

While the parent alcohol has been studied, detailed crystallographic data for derivatives like 4-bromobenzyl acetate offer insight into the structural characteristics of this class of compounds. smolecule.com

Table 2: Crystallographic Data for 4-Bromobenzyl Acetate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 17.3468(3) Å |

| b | 10.40583(19) Å |

| c | 9.87841(16) Å |

| β | 99.4243(16)° |

| Volume (V) | 1759.07(5) ų |

| Z (Molecules per unit cell) | 4 |

Data sourced from a study on 4-bromobenzyl acetate. smolecule.com

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.com For this compound, the most significant of these is hydrogen bonding, originating from the hydroxyl (-OH) group. The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and an acceptor (via the oxygen atom's lone pairs). This leads to the formation of networks that are fundamental to the stability of the crystal structure. In a study of its complex with an enzyme, the alcohol's hydroxyl group was shown to participate in an extensive hydrogen-bonded network. scispace.com

In derivatives where the hydroxyl group is modified, such as in 4-bromobenzyl acetate, other weak interactions like C–H···O hydrogen bonds become important in stabilizing the crystal lattice. smolecule.com

A noteworthy intermolecular force relevant to this compound and its derivatives is the halogen bond. science.gov This is a non-covalent interaction where a covalently bonded halogen atom (in this case, bromine) acts as an electrophilic species (a Lewis acid), accepting electron density from a nucleophilic site (a Lewis base) such as an oxygen or nitrogen atom. science.gov

While not always the dominant force, halogen bonding plays a significant role in directing the crystal packing of many brominated organic compounds. vulcanchem.com Studies of various derivatives of this compound have identified the presence of these interactions. For example, analysis of related crystal structures has revealed C–Br···O and Br···N halogen bonds that are crucial to the formation of specific supramolecular architectures, such as racemic dimers or homochiral chains. researchgate.netmdpi.com The presence of the bromine atom in this compound therefore provides a site for these specific and directional interactions, influencing the material's solid-state properties.

Advanced Spectroscopic Techniques

Advanced spectroscopic methods move beyond routine characterization to probe the nuanced stereochemical and electronic properties of molecules. For this compound and its derivatives, techniques like Circular Dichroism (CD) and Photoelectron Spectroscopy (PES) are particularly insightful.

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. ull.esresearchgate.net Since this compound itself is achiral, this method is applied to its chiral derivatives. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. ull.es This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint related to the molecule's three-dimensional structure.

A key application of CD is the determination of absolute configuration through the exciton (B1674681) chirality method. ull.escolumbia.edu This method is effective when a molecule contains two or more chromophores (light-absorbing groups) positioned in a chiral arrangement. The through-space interaction of the electric transition moments of these chromophores leads to a splitting of the CD signal into two bands of opposite sign, known as a couplet. ull.esbiologic.net The sign of this couplet (positive or negative) directly correlates to the spatial orientation (chirality) of the chromophores. columbia.edu

For instance, chiral derivatives of this compound can be prepared where the bromophenyl group acts as one chromophore. By introducing a second chromophore, the absolute configuration can be determined. Studies on similar structures, such as bis-(4-(4-bromophenyl)-triazolyl)-pyranosides, demonstrate this principle. The interaction between the p-bromophenyl chromophores generates characteristic split Cotton effects, allowing for unambiguous stereochemical assignment. researchgate.net The intensity and sign of these effects are dependent on the distance and dihedral angle between the interacting chromophores. ull.es

Table 1: Example CD Spectroscopic Data for a Chiral Derivative Containing a p-Bromophenyl Chromophore This table presents data from a study on a chiral bis-triazole derivative of a glucopyranoside, illustrating the type of data obtained from CD spectroscopy. The signs and magnitudes of the molar circular dichroism (Δε) at specific wavelengths (λext) are indicative of the molecule's absolute configuration.

| Sample Form | Wavelength (λext) (nm) | Molar Circular Dichroism (Δε) (L·mol⁻¹·cm⁻¹) |

| Solution (DMSO:H₂O) | 242 | +3.3 |

| 262 | -8.6 | |

| 295 | +3.0 | |

| Gel (DMSO:H₂O) | 253 | -3.8 |

Data sourced from a study on 1,2-Bis[4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]-1,2-dideoxy-α-ᴅ-glucopyranoside.

Photoelectron Spectroscopy (PES)

Photoelectron Spectroscopy (PES) is a highly sensitive surface analysis technique used to determine the elemental composition, chemical state, and electronic structure of a material. thermofisher.comcarleton.edu The technique is based on the photoelectric effect, where irradiating a sample with high-energy photons causes the emission of electrons (photoelectrons). libretexts.org By measuring the kinetic energy of these emitted electrons, their binding energy within the atom or molecule can be calculated, providing a detailed picture of the electronic energy levels. thermofisher.comlibretexts.org

PES is broadly divided into two categories:

X-ray Photoelectron Spectroscopy (XPS): This method uses soft X-rays to eject core-level electrons. thermofisher.comlibretexts.org For this compound, an XPS spectrum would provide quantitative elemental analysis and identify the chemical states of carbon, oxygen, and bromine. For example, the C 1s peak would show distinct signals for the aromatic carbons, the aliphatic carbon (—CH₂OH), and potentially carbon-oxygen and carbon-bromine bonds, each with a characteristic binding energy. Shifts in these binding energies can indicate changes in the chemical environment, such as oxidation of the alcohol to an aldehyde. creative-biostructure.com While direct XPS studies on this compound are not extensively published, the technique is widely used for characterizing catalysts involved in its oxidation, demonstrating its utility in related systems. researchgate.netnih.govfrontiersin.org

Ultraviolet Photoelectron Spectroscopy (UPS): This method uses UV radiation to probe the lower-energy valence electrons, which are involved in chemical bonding. thermofisher.comlibretexts.org A UPS spectrum of this compound would reveal the energy levels of its molecular orbitals. libretexts.org Studies on similar molecules like benzyl (B1604629) alcohol have used UPS in conjunction with computational methods to determine aqueous vertical ionization energies and understand the influence of solvation on the molecule's electronic structure. acs.org Such an analysis for this compound would provide fundamental data on its ionization potential and the energies of its frontier orbitals (HOMO and LUMO), which are crucial for predicting its reactivity. acs.orgrsc.org

Table 2: Representative Electronic Properties Calculable from PES Data and Computational Chemistry This table illustrates the type of electronic structure information that can be obtained or validated using Photoelectron Spectroscopy, often in combination with theoretical calculations like Density Functional Theory (DFT). The values are representative and show how PES can probe the fundamental electronic characteristics of a molecule.

| Property | Description | Representative Value (eV) |

| Vertical Ionization Energy (VIE) | The energy required to remove an electron from a molecule without changing its geometry. Directly measured by PES. | ~8-9 eV |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons. | ~ -6.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons. | ~ -0.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. An indicator of molecular stability and reactivity. | ~ 5.5 eV |

Note: The values are illustrative for a molecule like this compound and are typically derived from a combination of experimental PES and computational analysis.

Chemical Reactivity and Transformational Chemistry of 4 Bromobenzyl Alcohol

Oxidation Reactions of 4-Bromobenzyl Alcohol

The oxidation of the hydroxyl group in this compound is a fundamental transformation that can yield either 4-bromobenzaldehyde (B125591) or 4-bromobenzoic acid, depending on the reaction conditions and the oxidizing agents employed.

The conversion of this compound to 4-bromobenzaldehyde is a common and important reaction, achievable through various modern catalytic methods that often prioritize efficiency, selectivity, and green chemistry principles.

A range of sophisticated catalytic systems has been developed for the selective oxidation of this compound. Magnetic nanoparticles, due to their ease of separation and reusability, are prominent in this field. For instance, pyridinium (B92312) hydrotribromide supported on magnetic nanoparticles (Fe₃O₄@PyHBr₃) serves as an effective catalyst for the oxidation of this compound using hydrogen peroxide. researchgate.net This system allows for high yields and straightforward catalyst recovery using an external magnet. researchgate.net

Similarly, nanomagnetic Fe₃O₄ particles, without functionalization, can catalyze the oxidation of this compound with hydrogen peroxide in water, providing the corresponding aldehyde in good yields. researchgate.netresearchgate.net

Copper(II) Schiff base complexes, both in homogeneous and heterogeneous forms, are also potent catalysts for this transformation. researchgate.netasianpubs.org These complexes can be immobilized on supports like silica (B1680970) or multi-walled carbon nanotubes to enhance stability and facilitate recycling. researchgate.netasianpubs.org For example, a bis[S-allyl-β-N-(benzylidene)dithiocarbazato]copper(II) complex grafted onto a silica matrix has been shown to be an efficient nanocatalyst for the oxidation of primary alcohols to aldehydes using hydrogen peroxide under mild conditions. asianpubs.org Copper(II) complexes with electron-withdrawing substituents on the Schiff base ligand have demonstrated high catalytic activity in the aerobic oxidation of benzyl (B1604629) alcohols, including bromo-substituted variants, achieving yields up to 99%. rsc.org

Table 1: Catalytic Oxidation of this compound to 4-Bromobenzaldehyde

| Catalyst System | Oxidant | Solvent | Temperature | Yield (%) | Reference |

| Nanomagnetic Fe₃O₄ (5 mol%) | H₂O₂ | Water | 50°C | 55 | researchgate.netresearchgate.net |

| Fe₃O₄@PyHBr₃ | H₂O₂ | Not Specified | Not Specified | High Yield | researchgate.net |

| Cu(II) Schiff base/SiO₂ | H₂O₂ | Not Specified | Mild Conditions | High Yield | asianpubs.org |

| Trichloroisocyanuric acid / KBr | - | CH₂Cl₂ | Room Temp. | 94 | thieme-connect.de |

The use of environmentally benign oxidants is a key focus in modern organic synthesis. Hydrogen peroxide (H₂O₂) and Oxone (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) are two of the most common green oxidants used for the oxidation of this compound.

Hydrogen peroxide is often paired with catalysts like magnetic Fe₃O₄ nanoparticles. tandfonline.com This system works efficiently in green solvents like water at moderate temperatures (e.g., 50°C), producing water as the only byproduct and allowing for easy catalyst recovery. researchgate.nettandfonline.com

Oxone is another powerful and stable oxidant that can be used in conjunction with catalytic amounts of iodo-arenes, such as 2-iodobenzenesulfonic acid (IBS) or its derivatives. orgsyn.orgresearchgate.net This catalytic system generates a hypervalent iodine(V) species in situ, which is the active oxidant. researchgate.net By carefully controlling the stoichiometry of Oxone, the reaction can be stopped selectively at the aldehyde stage. orgsyn.orgresearchgate.net For example, using 0.65 equivalents of Oxone in the presence of catalytic potassium 2-iodo-5-methylbenzenesulfonate (B12818540) in acetonitrile (B52724) at 70°C results in high yields of 4-bromobenzaldehyde. orgsyn.org

Controlling the chemoselectivity of the oxidation to favor the aldehyde over the carboxylic acid is crucial. This is typically achieved by manipulating reaction parameters. One of the most direct methods is to control the amount of the oxidizing agent. When using the Oxone/IBS system, limiting the equivalents of Oxone ensures the reaction halts at the aldehyde stage, preventing over-oxidation. orgsyn.orgresearchgate.net

The choice of catalyst and solvent also plays a vital role. Systems like trichloroisocyanuric acid with a catalytic amount of potassium bromide (KBr) in dichloromethane (B109758) are designed for the mild and chemoselective oxidation of benzylic alcohols to their corresponding aldehydes, achieving high yields without significant formation of the carboxylic acid. thieme-connect.de Similarly, poly(ethylene glycol)-supported TEMPO radicals, used with co-catalysts, provide excellent selectivity for the aldehyde under aerobic conditions. lookchem.com The reaction conditions, such as performing the oxidation under nonaqueous conditions with Oxone, also favor the formation of aldehydes and ketones over carboxylic acids. researchgate.net

While selective oxidation to the aldehyde is often desired, this compound can be fully oxidized to 4-bromobenzoic acid. This transformation is generally accomplished by using a stronger oxidizing agent or a higher molar ratio of the oxidant.

The same catalytic system used for the aldehyde synthesis, such as 2-iodoxybenzenesulfonic acid (IBS) with Oxone, can be employed for this purpose. By increasing the amount of Oxone to approximately 1.3 equivalents and adding water after the initial formation of the aldehyde, the reaction can be driven to completion to yield 4-bromobenzoic acid in high yields (86-90%). orgsyn.orgorgsyn.org The progress of this two-step, one-pot reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the alcohol (Rf = 0.45) and the intermediate aldehyde (Rf = 0.74), followed by the appearance of the final acid product (Rf = 0.12). orgsyn.org

Selective Oxidation to 4-Bromobenzaldehyde

Substitution Reactions

The hydroxyl group of this compound can be transformed into a good leaving group, facilitating nucleophilic substitution reactions. libretexts.org A notable example is its reaction with tosyl chloride (TsCl). While alcohols typically react with TsCl in the presence of a base like triethylamine (B128534) (TEA) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to form stable tosylates, benzyl alcohols bearing electron-withdrawing groups, such as a bromo substituent, behave differently. scispace.comnih.gov

Instead of forming the expected 4-bromobenzyl tosylate, the reaction of this compound with tosyl chloride yields 4-bromobenzyl chloride directly. scispace.comnih.gov In this process, the hydroxyl group is converted into a tosylate intermediate, which is then displaced by the chloride ion present in the reaction mixture (originating from the tosyl chloride reagent or as an impurity). This reaction provides a direct pathway to convert the alcohol into the corresponding benzyl chloride in a moderate yield of around 30–35%. scispace.com

Table 2: Substitution Reaction of this compound

| Reactant | Reagents | Product | Yield (%) | Reference |

| This compound | Tosyl chloride (TsCl), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) | 4-Bromobenzyl chloride | 30-35 | scispace.comnih.gov |

Nucleophilic Substitution at the Benzylic Position

The hydroxyl group of this compound can be readily transformed into a good leaving group, facilitating nucleophilic substitution reactions. For instance, treatment with hydrobromic acid (HBr) converts the alcohol into 4-bromobenzyl bromide. This reaction proceeds via an SN1 mechanism, where the protonated hydroxyl group leaves as a water molecule to form a resonance-stabilized benzylic carbocation. The bromide ion then attacks this carbocation to yield the final product. The presence of the para-bromo substituent influences the reaction rate.

Similarly, this compound can be converted to 4-bromobenzyl chloride. nih.gov This transformation can be achieved by reacting the alcohol with reagents like thionyl chloride or by refluxing in dichloromethane. nih.gov The resulting 4-bromobenzyl halides are valuable intermediates for introducing the 4-bromobenzyl moiety into various molecules through SN2 reactions. For example, the reaction of 4-bromobenzyl chloride with sodium cyanide in ethanol (B145695) results in the formation of 4-bromobenzyl cyanide, where the cyanide ion acts as the nucleophile, displacing the chloride. vedantu.com

The benzylic hydroxyl group can also be activated using tosyl chloride (TsCl) in the presence of a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP). mdpi.com While benzyl alcohols without electron-withdrawing groups typically form tosylates, those with such groups, like the bromo group in this compound, can undergo subsequent nucleophilic substitution by the chloride ion (from TsCl) to yield the corresponding benzyl chloride. mdpi.com The electron-withdrawing nature of the bromine atom enhances the reactivity of the intermediate benzyl tosylate towards nucleophilic attack. mdpi.com

Aromatic Substitution Reactions

The bromine atom on the aromatic ring of this compound deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. However, due to the presence of the bromomethyl group at the para position, substitution primarily occurs at the ortho position. For example, nitration of 4-bromobenzaldehyde, a related compound, with fuming nitric acid in concentrated sulfuric acid yields 4-bromo-3-nitrobenzaldehyde. nih.gov

Conversely, the bromine atom can be replaced via nucleophilic aromatic substitution, particularly when the ring is activated by strongly electron-withdrawing groups. For instance, substituted 4-bromobenzaldehydes can be converted to their corresponding 4-methoxybenzaldehydes by reaction with sodium methoxide (B1231860) in methanol (B129727), in the presence of copper dust. nih.gov

Cross-Coupling Reactions Involving the Bromine Moiety

The carbon-bromine bond in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Biaryl Formation

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds. researchgate.net In this reaction, this compound can be coupled with an aryl boronic acid or its ester in the presence of a palladium catalyst and a base. a2bchem.comnih.govgre.ac.uk This reaction is instrumental in creating complex molecules with applications in pharmaceuticals and materials science. a2bchem.com The general scheme involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. Microwave-assisted Suzuki-Miyaura couplings have been shown to enhance reaction rates and yields. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 4-(Aryl)benzyl alcohol |

| 4-Bromobenzyl acetate (B1210297) | Phenylboronic acid | (η³-1-tBu-indenyl)Pd(IPr)Cl | K₂CO₃ | Toluene/Ethanol | 4-Phenylbenzyl acetate |

This table presents a generalized scheme and specific examples of Suzuki-Miyaura coupling reactions involving derivatives of this compound.

Heck and Sonogashira Coupling Reactions

The Heck reaction allows for the formation of a new carbon-carbon bond by coupling this compound with an alkene in the presence of a palladium catalyst and a base. This reaction typically results in the formation of a substituted stilbene (B7821643) derivative.

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from the aryl halide) and sp-hybridized carbons (from a terminal alkyne). wikipedia.org this compound can be coupled with a terminal alkyne using a palladium catalyst, often in the presence of a copper(I) co-catalyst and a base like an amine. nih.govresearchgate.net This reaction is highly efficient for creating aryl alkynes. Copper-free Sonogashira protocols have also been developed. acs.org Domino reactions involving a Sonogashira coupling followed by an intramolecular cyclization have been reported for o-bromobenzyl tertiary alcohols, leading to the synthesis of 1,3-dihydro-2-benzofurans. acs.org

| Coupling Reaction | Reactant 2 | Catalyst System | Product Type |

| Heck | Alkene | Pd(OAc)₂ / Ligand | Substituted Styrene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Aryl Alkyne |

This table summarizes the Heck and Sonogashira coupling reactions of this compound.

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification and etherification reactions, which are fundamental transformations in organic synthesis. a2bchem.com

Esterification can be achieved by reacting this compound with a carboxylic acid, acid chloride, or anhydride, often in the presence of an acid or base catalyst. For example, it can be acetylated to form 4-bromobenzyl acetate.

Etherification involves the formation of an ether linkage. This compound can be converted into its corresponding ether through various methods. a2bchem.com The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, is a common approach. organic-chemistry.org For instance, reacting 4-bromobenzyl bromide with ethylene (B1197577) glycol in the presence of a strong base like sodium hydride yields 2-((4-bromobenzyl)oxy)ethanol. Dehydrative etherification of benzylic alcohols, including this compound, can be catalyzed by iron(II/III) chloride in green solvents like propylene (B89431) carbonate. acs.org It has been shown to give excellent yields in these reactions. bath.ac.uk

Protection Group Strategies (e.g., Dimethoxyphenylbenzyl protecting group)

The 4-bromobenzyl group can be used as a protecting group for alcohols. It is introduced by reacting the alcohol with 4-bromobenzyl bromide under basic conditions. organic-chemistry.org This protecting group is stable under a variety of reaction conditions.

Furthermore, derivatives of benzyl alcohol are crucial in the development of other protecting groups. For example, the 4-(3,4-dimethoxyphenyl)benzyl (DMPBn) group has been developed as an alternative to the commonly used p-methoxybenzyl (PMB) group for the protection of alcohols, particularly in carbohydrate chemistry. researchgate.netsemanticscholar.org The DMPBn group can be selectively cleaved under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane, in the presence of a cation scavenger. researchgate.net This protecting group is stable under conditions used to remove other common protecting groups like allyl and PMB ethers. researchgate.net

| Protecting Group | Structure | Introduction Method | Cleavage Condition |

| 4-Bromobenzyl (PBB) | 4-Br-C₆H₄-CH₂- | 4-Bromobenzyl bromide, Base | Catalytic Hydrogenation |

| 4-(3,4-Dimethoxyphenyl)benzyl (DMPBn) | 3,4-(MeO)₂-C₆H₃-CH₂- | 3,4-Dimethoxybenzyl halide, Base | Trifluoroacetic Acid (TFA) |

This table outlines the use of the 4-bromobenzyl group and the related dimethoxyphenylbenzyl group as protecting groups for alcohols.

Reactions of the Hydroxyl Group

The primary alcohol functional group in this compound is readily derivatized through several common organic reactions. These transformations, including protection via silylation and conversion to ethers and esters, are fundamental in its application as a synthetic intermediate. a2bchem.com

Trimethylsilylation is a common strategy to protect the hydroxyl group of alcohols, enhancing their stability and volatility for applications like gas chromatography. cdnsciencepub.com This reaction involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, typically using a silylating agent like hexamethyldisilazane (B44280) (HMDS). The efficiency of this reaction with this compound often relies on the choice of catalyst.

Several catalytic systems have been developed to facilitate the trimethylsilylation of this compound under mild conditions. For instance, silica-bonded S-sulfonic acid (SBSSA) has been shown to be an effective and recyclable catalyst for this transformation. cdnsciencepub.com In a study, the reaction of this compound with HMDS in acetonitrile at room temperature, catalyzed by SBSSA, yielded the corresponding trimethylsilyl ether in 5 minutes with a 95% yield. cdnsciencepub.com Other catalysts, such as aluminum tris(dihydrogen phosphate) [Al(H2PO4)3] and iodine (I2), also promote this reaction efficiently under solvent-free or nearly neutral conditions. cdnsciencepub.comcmu.edu The use of in-situ generated iodine from systems like Oxone®/KI or CAN/KI in wet dichloromethane has also been reported as a rapid and high-yielding method for the trimethylsilylation of various alcohols, including benzylic types. ias.ac.in

Table 1: Catalytic Trimethylsilylation of this compound with HMDS

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Silica-bonded S-sulfonic acid (SBSSA) | Acetonitrile | Room Temp. | 5 min | 95 | cdnsciencepub.com |

| Aluminum tris(dihydrogen phosphate) | Solvent-free | Room Temp. | 5 min | 97 | cdnsciencepub.comcdnsciencepub.com |

| Iodine (I2) | Dichloromethane | Room Temp. | < 3 min | >98 | cmu.edu |

| In-situ generated I2 (from Oxone®/KI) | Dichloromethane/Water | Room Temp. | 5 min | 95 | ias.ac.in |

Beyond silylation, the hydroxyl group of this compound can be converted into other important functional groups, primarily through oxidation, etherification, and esterification reactions. a2bchem.comnih.gov

Oxidation: The primary alcohol can be selectively oxidized to either 4-bromobenzaldehyde or further to 4-bromobenzoic acid, depending on the reaction conditions and the oxidant used. orgsyn.orgresearchgate.net A system using Oxone® catalyzed by 2-iodoxy-5-methylbenzenesulfonic acid in acetonitrile allows for controlled oxidation; using 0.6-0.8 equivalents of Oxone® at 70°C yields the aldehyde, while 1.2 equivalents lead to the carboxylic acid. orgsyn.org Another green chemistry approach employs hydrogen peroxide as the oxidant in water, catalyzed by recyclable magnetic Fe3O4 nanoparticles at 50°C, to produce 4-bromobenzaldehyde in high yield. researchgate.nettandfonline.com UV light-promoted aerobic oxidation in DMSO has also been demonstrated. nih.gov

Etherification: The hydroxyl group can undergo etherification to form aryl ethers, which are significant structural motifs in many biologically active compounds. a2bchem.com For example, symmetrical dibenzyl ethers can be synthesized through the dehydration of benzyl alcohols. The homo-etherification of this compound has been achieved using iron(III) chloride hexahydrate (FeCl3·6H2O) as a catalyst in propylene carbonate, a green solvent, at 120°C, yielding bis(4-bromobenzyl) ether. nih.govacs.org Reaction with 4-hydroxybenzoic acid in the presence of a dehydrating agent is another pathway to form specific ether linkages.

Esterification: Esterification is another key transformation, converting the alcohol into an ester. This can be achieved by reacting this compound with a carboxylic acid or, more commonly, an activated carboxylic acid derivative like an acyl chloride. vulcanchem.comvulcanchem.com For instance, it reacts with 2-chlorobenzoic acid to form 4-bromobenzyl 2-chlorobenzoate. vulcanchem.com Similarly, reaction with 4-formylbenzoyl chloride in the presence of triethylamine yields 4-bromobenzyl 4-formylbenzoate. vulcanchem.com The alcohol can also be converted into p-bromobenzyloxycarbonyl chloride by reacting it with diphosgene. ru.nl

Table 2: Selected Derivatization Reactions of this compound's Hydroxyl Group

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | Oxone®, Potassium 2-iodo-5-methylbenzenesulfonate, Acetonitrile | 4-Bromobenzaldehyde | 79-85 | orgsyn.org |

| Oxidation | Hydrogen Peroxide, Fe3O4 nanoparticles, Water | 4-Bromobenzaldehyde | 94 | tandfonline.com |

| Etherification (Symmetrical) | FeCl3·6H2O, Propylene Carbonate | bis(4-bromobenzyl) ether | 71 | nih.gov |

| Esterification | 2-Chlorobenzoic Acid | 4-Bromobenzyl 2-chlorobenzoate | - | vulcanchem.com |

| Esterification | 4-Formylbenzoyl chloride, Triethylamine | 4-Bromobenzyl 4-formylbenzoate | - | vulcanchem.com |

| Carbonyl Chloride Formation | Diphosgene, Dioxane/Toluene | p-Bromobenzyloxycarbonyl chloride | - | ru.nl |

Advanced Applications of 4 Bromobenzyl Alcohol in Materials Science and Polymer Chemistry

Functional Monomers for Polymer Synthesissigmaaldrich.com

The unique structure of 4-bromobenzyl alcohol makes it an excellent reagent for introducing specific functionalities into polymer chains. It is particularly valued as an end-capping agent, a molecule that attaches to the end of a growing polymer chain to terminate the polymerization process and simultaneously add a functional group. The hydroxyl (-OH) group of this compound can act as a reactive site for initiating further polymerization, leading to the formation of more complex structures like block copolymers.

This compound is instrumental in the synthesis of hydroxyl end-functionalized polyfluorene (PF) derivatives. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comottokemi.com Polyfluorenes are a class of conjugated polymers known for their high photoluminescence quantum yield and thermal stability, making them suitable for optoelectronic devices.

In a typical synthesis, such as a Yamamoto or Suzuki coupling reaction, this compound is used as an end-capping agent. tandfonline.comsci-hub.st During polymerization of fluorene (B118485) monomers, the bromo group on the this compound reacts and incorporates the molecule at the end of the polymer chain. tandfonline.com This process effectively terminates the chain growth and leaves a reactive hydroxyl group at the polymer terminus, creating a hydroxy-functionalized polyfluorene. tandfonline.comsci-hub.st This terminal hydroxyl group is then available for further chemical modifications or for influencing the self-assembly and surface properties of the polymer. tandfonline.com

The terminal hydroxyl group introduced by this compound is a key feature for building more complex polymer architectures, such as amphiphilic rod-coil triblock copolymers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These copolymers consist of a rigid, conjugated "rod" segment (like polyfluorene) and two flexible "coil" segments.

The synthesis begins with the creation of the hydroxyl-terminated polyfluorene "rod" using this compound as described previously. tandfonline.comsci-hub.st The terminal hydroxyl groups on the polyfluorene rod then act as initiation sites for a second type of polymerization, often atom transfer radical polymerization (ATRP), to grow the flexible "coil" blocks. mdpi.com For instance, this compound has been used in the synthesis of an amphiphilic, symmetric rod-coil triblock copolymer of poly(9,9-didodecylfluorene-2,7-diyl) and poly(hydroxyethyl methacrylate). sigmaaldrich.comchemicalbook.comchemdad.com The resulting amphiphilic nature—having both hydrophobic (rod) and hydrophilic (coil) parts—allows these copolymers to self-assemble in solution into structured nanomaterials like micelles, which are investigated for applications such as drug delivery. sci-hub.st

| Polymer Type | Role of this compound | Key Feature | Reference |

| Hydroxyl End-Functionalized Polyfluorene | End-capping agent in Yamamoto or Suzuki coupling | Introduces terminal -OH group | tandfonline.comsci-hub.st |

| Amphiphilic Rod-Coil Triblock Copolymer | Precursor for the hydroxyl-terminated "rod" segment | Terminal -OH acts as initiator for "coil" polymerization | sigmaaldrich.comsci-hub.stmdpi.com |

Precursors for Optoelectronic Materials

This compound is a valuable precursor for materials used in optoelectronics, primarily through its role in synthesizing functionalized conjugated polymers. The polyfluorene derivatives created using this alcohol are themselves important optoelectronic materials due to their light-emitting properties.

Furthermore, research has focused on creating supramolecular complexes by combining these polymers with other nanomaterials. For example, polyfluorene derivatives end-capped with a moiety from this compound have been used to wrap around single-walled carbon nanotubes (SWNTs). tandfonline.com This wrapping occurs via π–π interactions and enhances the dispersion of the nanotubes in organic solvents, preventing their aggregation and facilitating their use in thin-film electronics. tandfonline.com The ability to create stable, well-dispersed polymer-nanotube complexes is critical for the fabrication of high-performance optoelectronic devices. Additionally, derivatives of this compound are used in the synthesis of novel clickable fluorophores, which can be incorporated into nanoscale materials to bestow specific fluorescence properties for imaging and sensing applications. ncl.ac.uk

Role in the Synthesis of Dendrimers and Supramolecular Structures

Beyond linear polymers, this compound serves as a foundational building block for more intricate, three-dimensional chemical structures like dendrimers and supramolecular assemblies. Dendrimers are highly branched, tree-like molecules with well-defined structures that are of interest for applications ranging from catalysis to drug delivery. nih.gov

The reactivity of this compound allows it to be used in the step-wise synthesis of larger molecules. For instance, it is a starting material for creating multifunctional core structures upon which dendritic branches can be built. A notable example is its use in the synthesis of a triarylcarbinol by reacting it with butyllithium (B86547) and 4,4′-bis(dimethylamino)-benzophenone. mdpi.com This triarylcarbinol is a precursor to a malachite green derivative, a molecule that can be used in the construction of larger, functional supramolecular systems for sensing applications. mdpi.com The precise architecture of these systems is critical for their function, such as in molecular recognition and self-assembly. nih.gov

Applications in Nanomaterial Synthesis and Modification

This compound plays a significant role in the field of nanotechnology, both as a reactant to probe the catalytic activity of nanoparticles and as a precursor for molecules used to functionalize nanoparticle surfaces.

Studies have utilized the oxidation of this compound to 4-bromobenzaldehyde (B125591) as a model reaction to test the catalytic efficiency of various nanoparticles, including those made of iron oxide (Fe₃O₄) and nickel ferrite (B1171679) (NiFe₂O₄). tandfonline.comresearchgate.netrsc.org These studies often use greener oxidants like hydrogen peroxide in aqueous media, highlighting the development of sustainable chemical processes. tandfonline.comresearchgate.net

| Nanoparticle Catalyst | Reactant | Product | Purpose of Study | Reference |

| Fe₃O₄ (magnetic) | This compound | 4-Bromobenzaldehyde | Optimization of green oxidation conditions | tandfonline.comresearchgate.net |

| NiFe₂O₄ | p-Bromo benzyl (B1604629) alcohol | p-Bromobenzaldehyde | Assessment of catalytic activity and selectivity | rsc.org |

| Fe₃O₄@Al₂O₃ | This compound | Not specified | Development of cost-effective catalysts | researchgate.net |

A more direct application in nanomaterial modification involves using derivatives of this compound to alter the surface properties of nanoparticles. This surface functionalization is key to stabilizing nanoparticles in solution and imparting new functionalities.

A clear example is the functionalization of gold nanoparticles (AuNPs). mdpi.com In this process, this compound is first used to synthesize a complex organic molecule—a malachite green derivative that also contains a thioctic ester group. mdpi.com This molecule is then attached to the surface of gold nanoparticles. The thioctic ester group has a strong affinity for gold, anchoring the molecule to the nanoparticle surface. This functionalization creates a sensor material where the nanoparticles can detect specific anions through changes in their optical properties. mdpi.com

Computational Chemistry and Theoretical Investigations of 4 Bromobenzyl Alcohol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Bromobenzyl alcohol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecules like this compound. This method is favored for its balance of computational cost and accuracy. rsc.orgnih.gov Studies have employed various DFT functionals, such as B3LYP and M06-2X, to model the behavior of this compound, particularly in the context of its formation from 4-bromobenzaldehyde (B125591). rsc.orgcityu.edu.hkrsc.org For instance, the M06-2X functional has been shown to provide a reliable description of the thermodynamics and kinetics involved in reactions producing this compound. rsc.org

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using the B3LYP or M06-2X functional with basis sets like 6-311G* or 6-311++G(d,p), are used to determine its equilibrium geometry. rsc.orgresearchgate.net These calculations yield precise bond lengths, bond angles, and dihedral angles. The optimized structure confirms the spatial relationship between the bromophenyl ring and the hydroxymethyl group. researchgate.netmdpi.com

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | Data not available in search results |

| C-O | Data not available in search results |

| O-H | Data not available in search results |

| **Bond Angles (°) ** | |

| C-C-Br | Data not available in search results |

| C-C-O | Data not available in search results |

| C-O-H | Data not available in search results |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. semanticscholar.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's excitability and chemical reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net For this compound, the HOMO is typically localized on the electron-rich bromophenyl ring, while the LUMO may be distributed over the aromatic system.

Table 2: Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

| E (HOMO) | Data not available in search results |

| E (LUMO) | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |